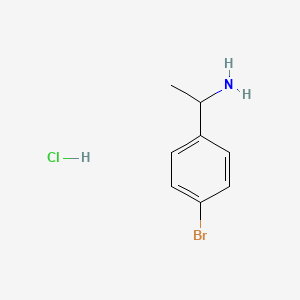

4-(4-Bromophenyl)butan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromophenyl)butan-2-amine hydrochloride is a chemical compound with the IUPAC name 1-(4-bromophenyl)-2-butanamine hydrochloride . It has a molecular weight of 228.13 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by spectroanalytical data such as NMR and IR . The InChI code for this compound is 1S/C10H14BrN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 .Scientific Research Applications

Serotonin Neuron Uptake Inhibition

4-(p-Bromophenyl)-bicyclo(2,2,2)octan-1-amine has been identified as a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin, demonstrating its potential as a selective inhibitor of uptake into serotonin neurons. Its effectiveness in blocking serotonin depletion, compared to its parent compound, suggests its relevance in neuroscience research focused on neurotransmitter dynamics and mood regulation mechanisms R. Fuller et al., 1978.

Safety-Catch Nitrogen Protecting Group

The development of the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protecting group showcases an application in synthetic chemistry. This protecting group can be activated and cleaved under mild conditions, providing a versatile tool for the selective manipulation of amine functionalities in complex molecular synthesis Simon Surprenant & W. Lubell, 2006.

CO2 Capture

A study on the use of 1-butyl imidazole with 3-bromopropylamine hydrobromide to create a new room temperature ionic liquid for CO2 capture highlights its application in environmental science. This ionic liquid can reversibly sequester CO2 as a carbamate salt, presenting a nonvolatile and water-independent method for CO2 capture, crucial for addressing climate change and industrial emissions Eleanor D. Bates et al., 2002.

Antimicrobial Agents

Research into substituted phenyl azetidines, derived from 2-(4-bromo phenyl) methyl cyanide, for their potential as antimicrobial agents illustrates the compound's application in medical chemistry and pharmacology. The synthesis and characterization of these compounds, including their antimicrobial activity, contribute to the ongoing search for new therapeutic agents K. Doraswamy & P. Ramana, 2013.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

properties

IUPAC Name |

4-(4-bromophenyl)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFGRITVLBETNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2755245.png)

![N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2755247.png)

![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone](/img/structure/B2755248.png)

![6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2755255.png)

![N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2755258.png)

![2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2755259.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2755262.png)

![2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide](/img/structure/B2755265.png)